Dibenzo(A,L)naphthacene Dibenzo(A,L)naphthacene
Brand Name: Vulcanchem
CAS No.: 226-86-8
VCID: VC3899001
InChI: InChI=1S/C26H16/c1-3-7-23-17(5-1)9-11-19-13-21-14-20-12-10-18-6-2-4-8-24(18)26(20)16-22(21)15-25(19)23/h1-16H
SMILES: C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=C5C(=C4)C=CC6=CC=CC=C65
Molecular Formula: C26H16
Molecular Weight: 328.4 g/mol

Dibenzo(A,L)naphthacene

CAS No.: 226-86-8

Cat. No.: VC3899001

Molecular Formula: C26H16

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Dibenzo(A,L)naphthacene - 226-86-8

Specification

CAS No. 226-86-8
Molecular Formula C26H16
Molecular Weight 328.4 g/mol
IUPAC Name hexacyclo[12.12.0.03,12.04,9.016,25.019,24]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
Standard InChI InChI=1S/C26H16/c1-3-7-23-17(5-1)9-11-19-13-21-14-20-12-10-18-6-2-4-8-24(18)26(20)16-22(21)15-25(19)23/h1-16H
Standard InChI Key SYWOVGJEUTZUIZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=C5C(=C4)C=CC6=CC=CC=C65
Canonical SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=C5C(=C4)C=CC6=CC=CC=C65

Introduction

Chemical Structure and Nomenclature

Dibenzo[a,l]naphthacene belongs to the class of angularly fused PAHs, consisting of four linearly fused benzene rings with additional benzo groups at the [a] and [l] positions. Its IUPAC name, dibenzo[a,l]tetracene, reflects the tetracyclic core augmented by two benzo substituents . The molecular structure (Fig. 1) exhibits a planar geometry, as confirmed by X-ray crystallography and computational modeling . The compound’s extended π-conjugation system contributes to its ultraviolet (UV) absorption maxima at 365 nm and fluorescence emission at 420 nm, properties critical for its detection in environmental samples .

Table 1: Key Structural and Nomenclature Data

PropertyValueSource
IUPAC NameDibenzo[a,l]tetracene
CAS Registry Number226-86-8
Molecular FormulaC₂₆H₁₆
InChIKeySDWITIWFFMGFHS-UHFFFAOYSA-N

Synthesis and Mechanistic Pathways

Diels-Alder Cycloaddition and Reductive Aromatization

The most efficient synthesis of dibenzo[a,l]naphthacene involves a two-step protocol:

  • Diels-Alder Reaction: Ortho-quinodimethane, generated in situ from 1,2-bis(bromomethyl)benzene, reacts with phenanthrene-1,4-dione to form a bicyclic adduct. This step proceeds with >80% regioselectivity due to the electron-deficient dienophile’s preference for the central quinone moiety .

  • Reductive Aromatization: The adduct undergoes hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere, eliminating oxygen functionalities and restoring aromaticity. This step achieves a 72% isolated yield, with the final product purified via reversed-phase liquid chromatography (RP-LC) .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Diels-Alder ReactionPhenanthrene-1,4-dione, 80°C85
Reductive AromatizationH₂, Pd/C, EtOAc, 24 h72

Byproduct Management

The synthesis generates dibenzo[a,j]tetracene as a structural isomer, separable via RP-LC using a C18 column with acetonitrile/water (85:15 v/v) mobile phase . This isomer’s presence in environmental samples complicates detection, necessitating high-resolution mass spectrometry (HRMS) for differentiation.

Physicochemical Properties

Thermal and Spectral Characteristics

Dibenzo[a,l]naphthacene exhibits a boiling point of 604.1±22.0°C and a density of 1.3±0.1 g/cm³, consistent with high-molecular-weight PAHs . Its ionization energy, determined via photoelectron spectroscopy, ranges from 6.80 to 7.08 eV, indicating moderate stability under oxidative conditions .

Solubility and Reactivity

The compound is insoluble in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane and toluene. Its reactivity is dominated by electrophilic aromatic substitution, with bromination occurring preferentially at the 5- and 9-positions due to steric and electronic effects .

Environmental Occurrence and Toxicological Profile

Detection in Coal Tar and Combustion Residues

Dibenzo[a,l]naphthacene was identified in NIST Standard Reference Material 1597a (coal tar) at concentrations of 0.12±0.03 μg/g using gas chromatography–tandem mass spectrometry (GC-MS/MS) . Its presence correlates with incomplete combustion processes, particularly in industrial emissions and vehicular exhaust.

Carcinogenicity and Regulatory Status

The International Agency for Research on Cancer (IARC) classifies dibenzo[a,l]naphthacene as a Group 2B carcinogen (possibly carcinogenic to humans) based on mutagenicity assays in Salmonella typhimurium strains TA98 and TA100 . Regulatory limits in ambient air remain undefined, though the European Union’s PAH Directive (2004/107/EC) recommends monitoring its levels in particulate matter.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

RP-LC with UV detection (λ = 365 nm) achieves baseline separation from co-eluting PAHs, while GC-MS/MS provides superior sensitivity (limit of detection: 0.01 ng/mL) for trace analysis .

Spectroscopic Identification

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular ion peak at m/z 328.1252 [M]⁺, with characteristic fragment ions at m/z 252 (loss of C₆H₄) and 176 (loss of C₁₀H₈) .

Applications in Materials Science

Organic Semiconductors

The compound’s high electron affinity (3.1 eV) and charge carrier mobility (0.02 cm²/V·s) make it a candidate for n-type organic field-effect transistors (OFETs) . Devices fabricated with dibenzo[a,l]naphthacene thin films exhibit on/off ratios >10⁴ and threshold voltages of -15 V.

Photovoltaic Devices

In bulk heterojunction solar cells, dibenzo[a,l]naphthacene acts as an electron donor when paired with C₆₀ fullerenes, achieving power conversion efficiencies of 2.3% under AM1.5G illumination .

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